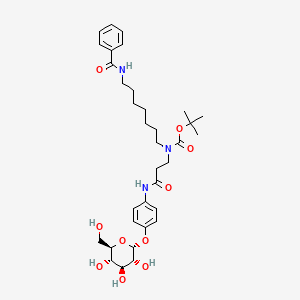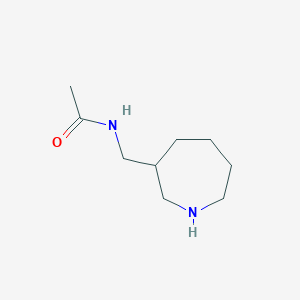![molecular formula C10H8O2S B13170315 1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13170315.png)
1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one is a heterocyclic compound that features both furan and thiophene rings. These rings are fused to an ethanone moiety, making it a unique structure with potential applications in various fields of science and industry. The presence of both oxygen and sulfur heteroatoms in the furan and thiophene rings, respectively, imparts distinct chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-acetylthiophene with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or advanced chromatographic methods to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the furan or thiophene rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan or thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of both furan and thiophene rings allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(Thiophen-2-yl)ethan-1-one: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
1-(Furan-2-yl)ethan-1-one: Lacks the thiophene ring, which may reduce its potential biological activities.
2-Acetylthiophene: Similar structure but without the furan ring, limiting its applications.
Uniqueness: 1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one is unique due to the presence of both furan and thiophene rings, which impart distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H8O2S |
|---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
1-[3-(furan-2-yl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C10H8O2S/c1-7(11)10-8(4-6-13-10)9-3-2-5-12-9/h2-6H,1H3 |
InChI-Schlüssel |
HHQPLXMJSPITQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CS1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


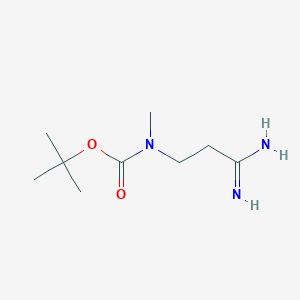
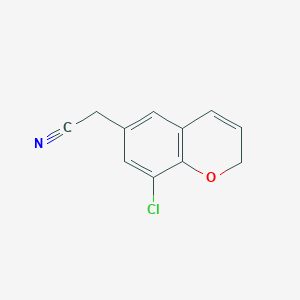
![2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one](/img/structure/B13170246.png)
![tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate](/img/structure/B13170247.png)

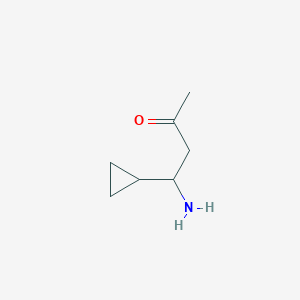

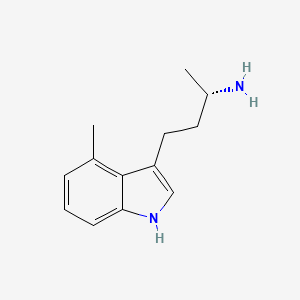
![N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13170299.png)
![Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170305.png)
